

Unveiling the Spectroscopic Signature of Cyanostatin B: A Technical Guide

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Compound of Interest		
Compound Name:	Cyanostatin B	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyanostatin B**, a potent leucine aminopeptidase M inhibitor isolated from cyanobacterial blooms. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and visualizing key relationships to facilitate further investigation and application of this bioactive peptide.

Introduction

Cyanostatin B is a linear lipopeptide identified as a natural inhibitor of leucine aminopeptidase M. Its discovery and characterization are pivotal for the exploration of novel therapeutic agents, particularly in the context of enzyme inhibition. The structural elucidation of **Cyanostatin B** has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide synthesizes the available data to provide a clear and detailed technical reference.

Spectroscopic Data

The structural determination of **Cyanostatin B** relies on a comprehensive analysis of its mass spectrometric and NMR spectroscopic data. These data provide insights into the molecular weight, elemental composition, and the intricate connectivity of atoms within the molecule.



Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) with a time-of-flight (TOF) analyzer was instrumental in determining the molecular formula of **Cyanostatin B**.

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	754.4385	754.4385	C40H60N5O9
[M+Na]+	776.4205	776.4205	C40H59N5O9Na
Fragment Ions			
m/z 608	Loss of Tyr residue	_	
m/z 479	Loss of Tyr and Pro residues		
m/z 366	Loss of Tyr, Pro, and Melle residues		
m/z 203	Loss of Tyr, Pro, Melle, and another Tyr residue	-	

Table 1: High-Resolution Mass Spectrometry Data for **Cyanostatin B**.

Nuclear Magnetic Resonance (NMR) Data

The detailed structure of **Cyanostatin B** was elucidated through a combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments. The data presented below were acquired in CD₃OD.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Ahda			
2	4.15	d	3.0
3	3.55	m	
4	1.45, 1.55	m	_
5	1.25	m	_
6	1.25	m	_
7	1.25	m	_
8	1.25	m	=
9	0.88	t	7.0
Tyr-1			
α	4.55	dd	9.0, 5.0
β	2.95, 3.10	m	
2', 6'	7.05	d	8.5
3', 5'	6.70	d	8.5
Melle			
α	4.25	d	10.0
β	1.95	m	
γ-CH ₂	1.15, 1.45	m	_
у-СН3	0.85	d	7.0
δ	0.80	t	7.5
N-Me	2.85	s	
Pro			_
α	4.35	dd	8.0, 3.0



β	1.90, 2.15	m	
У	1.85	m	_
δ	3.55, 3.70	m	-
Tyr-2			-
α	4.50	dd	9.0, 5.0
		0.0	,
β	2.90, 3.05	m	
β 2', 6'			8.5
	2.90, 3.05	m	

Table 2: ¹H NMR Spectroscopic Data for **Cyanostatin B** in CD₃OD.

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)



Position	δC (ppm)
Ahda	
1	174.5
2	73.0
3	55.0
4	35.0
5	30.0
6	32.5
7	23.5
8	14.5
Tyr-1	
СО	173.0
α	57.0
β	38.0
1'	128.0
2', 6'	131.0
3', 5'	116.0
4'	157.0
Melle	
СО	172.5
α	60.0
β	38.5
y-CH ₂	26.0
у-СН3	16.0



δ	11.5
N-Me	31.0
Pro	
СО	174.0
α	62.0
β	31.0
У	26.5
δ	48.0
Tyr-2	
СО	173.5
α	57.5
β	38.5
1'	128.5
2', 6'	131.5
3', 5'	116.5
4'	157.5

Table 3: ¹3C NMR Spectroscopic Data for **Cyanostatin B** in CD₃OD.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies employed for the isolation and characterization of **Cyanostatin B**.

Isolation and Purification

 Extraction: Freeze-dried cyanobacterial bloom material was extracted with 80% aqueous methanol (MeOH).



- Solvent Partitioning: The aqueous MeOH extract was subjected to solvent partitioning against hexane to remove nonpolar lipids. The methanolic layer was then concentrated.
- Solid-Phase Extraction (SPE): The concentrated extract was fractionated using an ODS (octadecylsilyl) solid-phase extraction cartridge, eluting with a stepwise gradient of increasing MeOH in water.
- High-Performance Liquid Chromatography (HPLC): The active fractions from SPE were further purified by reversed-phase HPLC on a C18 column using a linear gradient of acetonitrile (MeCN) in water containing 0.1% trifluoroacetic acid (TFA).

Mass Spectrometry

- Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.
- Ionization Mode: Positive ion mode.
- Data Acquisition: High-resolution mass spectra were acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) was performed to obtain fragmentation patterns for structural elucidation.

NMR Spectroscopy

- Sample Preparation: A purified sample of Cyanostatin B (approximately 1-2 mg) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).
- Instrumentation: NMR spectra were recorded on a 500 MHz spectrometer.
- Experiments:
 - ¹H NMR: Standard 1D proton spectra were acquired.
 - 13C NMR: Standard 1D carbon spectra with proton decoupling were acquired.
 - 2D NMR:



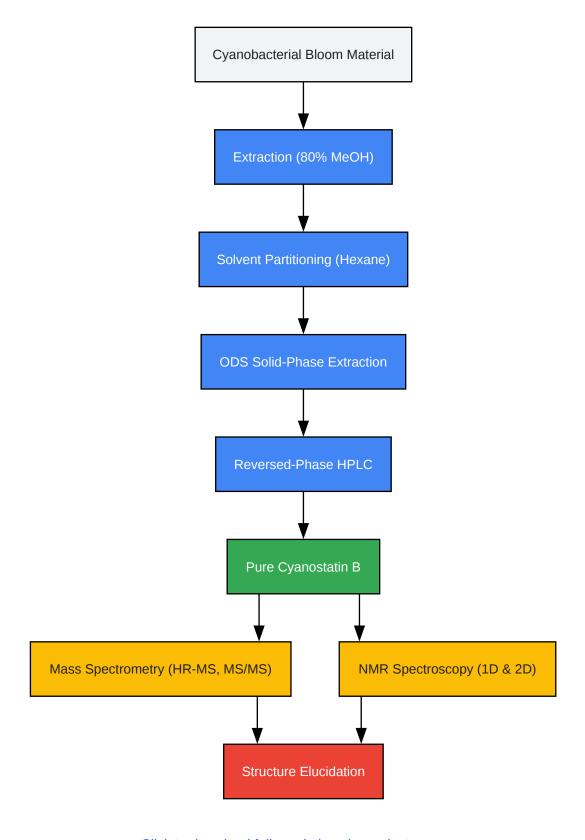
- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.
- HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H¹³C correlations, which were crucial for sequencing the peptide chain and connecting the different spin systems.

Visualizations

The following diagrams illustrate key aspects of **Cyanostatin B**'s analysis and its biological context.

Experimental Workflow for Isolation and Characterization





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Caption: Workflow for the isolation and structural elucidation of Cyanostatin B.



Key HMBC Correlations for Structural Elucidation



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Caption: Key long-range NMR correlations (HMBC) establishing the peptide sequence of **Cyanostatin B**.

Inhibition of Leucine Aminopeptidase M Signalingdot

// Nodes Substrate [label="Peptide Substrate\n(with N-terminal Leucine)", fillcolor="#F1F3F4", fontcolor="#202124"]; LAPM [label="Leucine Aminopeptidase M\n(LAPM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Cleaved Peptide + Leucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyanostatinB [label="Cyanostatin B", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges Substrate -> LAPM [label=" binds to"]; LAPM -> Products [label=" catalyzes"]; CyanostatinB -> LAPM [arrowhead=tee, color="#EA4335", style=bold];

// Positioning Inhibition label {rank=same; CyanostatinB; Inhibition; LAPM} Inhibition -> LAPM [style=invis]; }

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